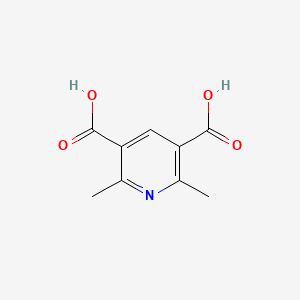

2,6-Dimethylpyridine-3,5-dicarboxylic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,6-dimethylpyridine-3,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-4-6(8(11)12)3-7(9(13)14)5(2)10-4/h3H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFXJSOUBPGBGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80304432 | |

| Record name | 2,6-Dimethyl-3,5-pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2602-36-0 | |

| Record name | 2602-36-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethyl-3,5-pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethyl-3,5-pyridinedicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Classical and Contemporary Synthetic Approaches

The traditional and more recent chemical synthesis methods for 2,6-dimethylpyridine-3,5-dicarboxylic acid are centered around the functionalization of a pre-formed pyridine (B92270) ring.

Basic Hydrolysis of Diethyl 2,6-Dimethylpyridine-3,5-dicarboxylate

A primary and well-established method for the preparation of this compound is the basic hydrolysis of its corresponding diethyl ester, diethyl 2,6-dimethylpyridine-3,5-dicarboxylate. This reaction involves the cleavage of the ester bonds using a base, typically in an aqueous or alcoholic solution, to yield the dicarboxylic acid upon acidification.

The precursor, diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, is commonly synthesized via the Hantzsch pyridine synthesis. This multi-component reaction typically involves the condensation of an aldehyde (such as formaldehyde), two equivalents of a β-ketoester (like ethyl acetoacetate), and an ammonia (B1221849) source (such as ammonium (B1175870) acetate). rsc.orgorgsyn.org The initial product of the Hantzsch reaction is a 1,4-dihydropyridine (B1200194) derivative, specifically diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate. organic-chemistry.orgenamine.net

The synthesis proceeds in two main stages:

Formation of the Dihydropyridine Ring : Ethyl acetoacetate, formaldehyde, and ammonium acetate are heated together, often in a solvent like ethanol, to form the 1,4-dihydropyridine intermediate. rsc.orgorgsyn.org

Aromatization : The intermediate 1,4-dihydropyridine is then oxidized to form the aromatic pyridine ring of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate. chemicalbook.com Various oxidizing agents can be employed for this step, including nitric acid, ferric chloride, or iodine in the presence of urea hydrogen peroxide. rsc.orgorgsyn.orgsemanticscholar.org

2 Ethyl Acetoacetate + Formaldehyde + NH3 → Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate → Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

| Reactant | Role |

| Ethyl Acetoacetate | β-ketoester |

| Formaldehyde | Aldehyde |

| Ammonium Acetate | Ammonia source |

| Product | Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate |

The basic hydrolysis of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate to the target dicarboxylic acid is a critical step. The reaction is typically carried out by heating the diester with an aqueous or alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion of the hydrolysis, the reaction mixture is cooled and acidified with a mineral acid, such as hydrochloric acid, to precipitate the this compound.

Optimization of this hydrolysis step involves controlling several parameters to maximize the yield and purity of the final product.

| Parameter | Conditions | Effect on Reaction |

| Base | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | Strong bases are required to effectively cleave the ester linkages. |

| Solvent | Water, Ethanol, or a mixture | The choice of solvent affects the solubility of the reactants and the reaction temperature. |

| Temperature | Reflux | Heating is necessary to drive the hydrolysis to completion in a reasonable timeframe. |

| Reaction Time | Varies, monitored by TLC | Sufficient time is needed for complete conversion of the diester to the dicarboxylate salt. |

| Acidification | Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄) | Precise acidification is crucial for the complete precipitation of the dicarboxylic acid. |

Alternative Synthetic Routes

In addition to the classical Hantzsch synthesis followed by hydrolysis, alternative methods for preparing this compound and its precursors have been explored, with a focus on improving efficiency and environmental friendliness.

Efforts to develop more sustainable chemical processes have led to the exploration of greener synthetic routes. One such approach is the use of microwave-assisted synthesis. For instance, the synthesis of pyridine-2,6-dicarboxylic acid from 2,6-dimethylpyridine using potassium permanganate as an oxidant can be significantly accelerated under microwave irradiation, with a reaction time of 30 minutes achieving a high yield. davidpublisher.com This method offers advantages in terms of reduced reaction times, energy savings, and potentially higher yields compared to conventional heating methods. davidpublisher.com

A promising and sustainable alternative to chemical synthesis is the use of microbial fermentation. Metabolic engineering of microorganisms like Corynebacterium glutamicum has been successfully employed for the production of various pyridine dicarboxylic acids, including 2,6-pyridinedicarboxylic acid (also known as dipicolinic acid). nih.govnih.goviums.org

In this approach, the bacterium's metabolic pathways are genetically modified to channel carbon sources, such as glucose, towards the synthesis of the desired product. For the production of 2,6-PDCA, the L-aspartate biosynthetic pathway in C. glutamicum is enhanced, and genes for a biosynthetic pathway converting oxaloacetate to 2,6-PDCA are introduced. nih.gov Through optimization of gene expression and fermentation conditions, significant titers of 2,6-PDCA have been achieved. nih.govnih.gov

| Organism | Engineering Strategy | Product Titer |

| Corynebacterium glutamicum | Enhanced L-aspartate pathway, introduction of 2,6-PDCA biosynthetic pathway | 15.01 ± 0.03 g/L nih.govnih.gov |

This biosynthetic route represents a significant step towards the sustainable production of pyridine-based chemical building blocks directly from renewable feedstocks. iums.org

Derivatization and Functionalization Reactions

The structure of this compound offers multiple reactive sites—the two carboxylic acid groups, the pyridine nitrogen, and the two methyl groups—allowing for a diverse range of derivatization and functionalization reactions. These modifications are crucial for tuning the molecule's properties for various applications.

The carboxylic acid groups at the 3- and 5-positions are readily converted into esters. The synthesis of simple alkyl esters, such as dimethyl and diethyl esters, is well-documented. A common route to these compounds involves the Hantzsch synthesis of a 1,4-dihydropyridine precursor followed by an oxidation step. For instance, diethyl 2,6-dimethylpyridine-3,5-dicarboxylate is formed during the oxidation of 4-substituted Hantzsch dihydropyridines . The oxidation can be achieved using various reagents, including nitric acid or ferric chloride nih.gov.

The esterification with more sterically hindered alcohols, such as tertiary alcohols, presents greater challenges. Direct esterification with tert-butyl alcohol is often difficult. Studies on the related 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester have shown that transesterification attempts with tert-butyl alcohol did not yield the desired product under basic catalysis, highlighting the steric hindrance around the carboxyl group.

| Ester Derivative | Synthetic Approach | Reactants | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | Oxidation of Dihydropyridine Precursor | Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | FeCl₃·6H₂O, Reflux | nih.gov |

| Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate | Oxidation of Dihydropyridine Precursor | Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | Laccase enzyme, Acetate buffer | rsc.org |

| Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Transesterification (Attempted) | Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, tert-butyl alcohol | Potassium hydroxide (unsuccessful) | pharmaguideline.com |

Beyond esterification, the carboxylic acid moieties can be transformed into other functional groups, such as acid chlorides and amides. The conversion to a diacid chloride creates a highly reactive intermediate that serves as a precursor for various derivatives. This transformation is typically achieved by treating the dicarboxylic acid with reagents like oxalyl chloride or thionyl chloride in an inert solvent.

The resulting 2,6-dimethylpyridine-3,5-dicarbonyl dichloride can then react with a wide range of nucleophiles. For example, reaction with primary or secondary amines yields the corresponding diamides. This methodology is used in the synthesis of pyridine-2,6-dicarboxamide derivatives, where the acid chloride is reacted with an appropriate amine in the presence of a base like triethylamine (Et₃N) nih.gov.

| Reaction Type | Product | Reactants | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| Acid Chloride Formation | Pyridine-dicarbonyl dichloride | Pyridine-dicarboxylic acid | Oxalyl chloride, DMF (catalyst), DCM | nih.gov |

| Amide Formation | Pyridine-dicarboxamide | Pyridine-dicarbonyl dichloride, Aromatic amine | Et₃N, DCM/THF | nih.gov |

The nitrogen atom in the pyridine ring possesses a lone pair of electrons that is not part of the aromatic π-system, rendering it basic and nucleophilic wikipedia.org. This allows for reactions typical of tertiary amines.

N-Alkylation : The pyridine nitrogen can be alkylated using alkyl halides to form quaternary pyridinium salts. This reaction introduces a positive charge into the ring, which can influence the reactivity of the other substituents gcwgandhinagar.com.

N-Oxidation : The nitrogen can be oxidized to form a pyridine N-oxide. This is commonly achieved using oxidizing agents like hydrogen peroxide in glacial acetic acid or other peracids pharmaguideline.comwikipedia.org. The resulting N-oxide group alters the electronic properties of the pyridine ring, which can be useful for directing further substitutions gcwgandhinagar.com. For instance, 3,5-dimethylpyridine (3,5-lutidine) is oxidized to its N-oxide by heating with hydrogen peroxide and glacial acetic acid nih.gov.

The methyl groups at the 2- and 6-positions are susceptible to oxidation, providing a pathway to other pyridine dicarboxylic acids. The oxidation of 2,6-dimethylpyridine (2,6-lutidine) to pyridine-2,6-dicarboxylic acid (dipicolinic acid) is a well-established industrial and laboratory process wikipedia.org. This transformation underscores the reactivity of the methyl groups attached to the pyridine ring.

Various oxidizing agents can be employed for this purpose:

Potassium Permanganate : A classic method for oxidizing alkyl side chains on aromatic rings google.com.

Hexavalent Chromium Salts : Oxidation in an acidic environment using chromium-based reagents is another effective method google.com.

Catalytic Air/Oxygen Oxidation : More modern, greener methods involve the use of catalysts, such as metal porphyrin compounds, with air or pure oxygen as the oxidant google.com.

| Starting Material | Product | Oxidizing System | Reference |

|---|---|---|---|

| 2,6-Dimethylpyridine | Pyridine-2,6-dicarboxylic acid | Potassium permanganate (KMnO₄) | google.com |

| 2,6-Dimethylpyridine | Pyridine-2,6-dicarboxylic acid | Hexavalent chromium salts in acid | google.com |

| 2,6-Dimethylpyridine | Pyridine-2,6-dicarboxylic acid | O₂ or Air / Metal porphyrin catalyst | google.com |

The derivatization of this compound leads to functional molecules with applications in medicinal chemistry and material science. The Hantzsch 1,4-dihydropyridine esters, which are precursors to the title compound, are structurally related to a class of calcium channel blocking drugs used to treat cardiovascular disorders wum.edu.pk.

Furthermore, 4-substituted pyridine-2,6-dicarboxylic acid derivatives are recognized as valuable building blocks for creating bioactive molecules and chemical probes for biological research oist.jp. The ability of the pyridine nitrogen and the carboxylate groups to coordinate with metal ions makes these compounds and their derivatives, particularly the esters, useful as ligands in coordination chemistry. This can lead to the formation of metal-organic frameworks (MOFs) or discrete metal complexes with potential catalytic or material applications.

Coordination Chemistry and Supramolecular Assembly

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

Organic carboxylate ligands are extensively utilized in the synthesis of coordination polymers due to the versatile coordination modes and strong binding affinity of the carboxyl group tandfonline.com. Specifically, ligands like 2,6-dimethylpyridine-3,5-dicarboxylic acid are valuable organic moieties for preparing materials with potential electronic and optical applications, owing to their structural rigidity and electron-transfer capabilities tandfonline.com.

The design of MOFs and CPs using this compound, often abbreviated as H₂dpdc, is guided by the predictable coordination behavior of its functional groups. The spatial arrangement of the carboxylates and the pyridine (B92270) nitrogen atom dictates the potential connectivity and dimensionality of the resulting framework.

In the assembly of coordination polymers, this compound functions as a multidentate bridging ligand, linking multiple metal centers to extend the structure into one, two, or three dimensions. The deprotonated form, dpdc²⁻, uses its carboxylate oxygen atoms and pyridine nitrogen to coordinate with metal ions, propagating the network.

The donor atoms of the 2,6-dimethylpyridine-3,5-dicarboxylate ligand exhibit diverse coordination modes, which are fundamental to the structural variety of the resulting polymers. Both the carboxylate groups and the pyridine nitrogen can participate in binding to metal centers.

In the [NiPb(dpdc)]n structure, the dpdc²⁻ ligand showcases this versatility by employing a chelating coordination mode tandfonline.comtandfonline.com. The coordination environment around the metal centers is complex:

Nickel(II) Ions : One nickel atom, Ni(1), is four-coordinated by four oxygen atoms from the carboxylate groups. A second nickel atom, Ni(2), is three-coordinated, binding to one oxygen atom and two nitrogen atoms from the pyridine rings of the dpdc²⁻ anions tandfonline.com.

Lead(II) Ion : The lead atom is five-coordinated, binding to five oxygen atoms originating from two different dpdc²⁻ anions tandfonline.com.

| Metal Ion | Coordination Number | Coordinating Atoms from Ligand | Resulting Substructure |

|---|---|---|---|

| Ni(1) | 4 | 4 x Carboxylate Oxygen | 2D Ni-dpdc Chain |

| Ni(2) | 3 | 1 x Carboxylate Oxygen, 2 x Pyridine Nitrogen | |

| Pb(II) | 5 | 5 x Carboxylate Oxygen | 1D Pb-dpdc Chain |

The synthesis of crystalline MOFs and CPs from this compound relies on methods that allow for the slow growth of well-ordered structures. Hydrothermal and solvothermal techniques are commonly employed for this purpose.

Hydrothermal synthesis is a widely used method for preparing coordination polymers, as it facilitates the crystallization of complex structures under elevated temperature and pressure. This technique was successfully used to synthesize the novel Ni(II) and Pb(II) coordination polymer, [NiPb(dpdc)]n tandfonline.comtandfonline.com. In this process, the metal precursors and the H₂dpdc ligand are heated in an aqueous solution, leading to the deprotonation of the ligand and the subsequent self-assembly of the crystalline 3D framework tandfonline.comtandfonline.com.

| Compound | Synthesis Method | Key Characteristics |

|---|---|---|

| [NiPb(dpdc)]n | Hydrothermal | A 3D heterometallic coordination polymer with a (3,4)-connected topology. tandfonline.comtandfonline.com |

The choice of solvent can significantly influence the crystallization process and the final structure of a coordination polymer, a phenomenon known as solvent-directed assembly. Different solvents can alter reaction kinetics, solubility of reactants, and can even act as templates or competing ligands, leading to the formation of different structural polymorphs or topologies.

While the principle of solvent-directed assembly is well-established in the synthesis of MOFs using related ligands like pyridine-3,5-dicarboxylic acid, specific studies detailing the systematic effect of different solvents on the assembly of frameworks from this compound are not extensively documented in the reviewed literature researchgate.netrsc.orgumt.edu.my. For the parent compound, pyridine-3,5-dicarboxylic acid, the use of solvents such as dimethylformamide (DMF) has been shown to result in the formation of various 2D and 3D coordination polymers researchgate.netrsc.org.

Structural Diversity and Topologies

The coordination of this compound (H₂dpdc) with various metal ions leads to the formation of coordination polymers with diverse dimensionalities and network topologies. The structural outcome is influenced by factors such as the coordination geometry of the metal ion, the presence of ancillary ligands, and the reaction conditions.

One-Dimensional (1D) Chain Structures

One-dimensional coordination polymers constructed from pyridine-dicarboxylic acid derivatives often exhibit zigzag chain structures. For instance, lanthanide coordination polymers with the general formula [Ln(HPDC)₃(H₂O)₂]·H₂O (where H₂PDC is pyridine-3,5-dicarboxylic acid) form 1D zigzag chains that further extend into three-dimensional supramolecular structures through π-π stacking interactions rsc.org. In a specific example involving 2,6-dimethyl-pyridine-3,5-dicarboxylic acid, the Pd(II) atoms are connected to the oxygen atoms of the carboxylic acid groups to form a one-dimensional chain tandfonline.com. Another example is a copper(II) complex with pyridine-3,5-dicarboxylic acid, [Cu(PDC)(3hmpH)₂]n·0.5nDMF·1.5nH₂O, which also displays a chain polymer structure rsc.org.

| Compound Formula | Metal Ion | Ligand | Structural Features | Reference |

|---|---|---|---|---|

| [Ln(HPDC)₃(H₂O)₂]·H₂O | Er, Lu | Pyridine-3,5-dicarboxylic acid | 1D zigzag chains extending to 3D supramolecular structure via π-π stacking | rsc.org |

| [NiPb(dpdc)]n | Pd(II) | 2,6-dimethyl-pyridine-3,5-dicarboxylic acid | 1D chain formed by Pd(II) and carboxylate oxygen atoms | tandfonline.com |

| [Cu(PDC)(3hmpH)₂]n·0.5nDMF·1.5nH₂O | Cu(II) | Pyridine-3,5-dicarboxylic acid | Chain polymer | rsc.org |

Two-Dimensional (2D) Layered Structures

Two-dimensional metal-organic frameworks (MOFs) based on pyridine-dicarboxylic acids have been extensively studied. These structures often form layered networks. For example, a two-dimensional coordination polymer [Fe(C₇H₃NO₄)(H₂O)₂]n was synthesized with pyridine-3,5-dicarboxylate, forming an alveolate net structure where the layers are further connected by hydrogen bonds researchgate.net. Similarly, isostructural lanthanide compounds with the formula [(CH₃)₂NH₂][Ln₂(PDC)₃(HCOO)(H₂O)₃]·2H₂O (Ln = Tb, Ho) exhibit a 2D layer network with a (4,4)-grid topology rsc.org. The use of 2,6-dimethyl-pyridine-3,5-dicarboxylic acid with Ni(II) has also been shown to form a two-dimensional chain structure tandfonline.com. The introduction of ancillary ligands can also direct the formation of 2D structures. For instance, several zinc(II) and cobalt(II) complexes with pyridine-3,5-dicarboxylic acid and hydroxymethylpyridine ligands result in 2D polymeric structures rsc.org.

| Compound Formula | Metal Ion | Ligand(s) | Topology/Structural Features | Reference |

|---|---|---|---|---|

| [Fe(C₇H₃NO₄)(H₂O)₂]n | Fe(II) | Pyridine-3,5-dicarboxylate | 2D alveolate net | researchgate.net |

| [(CH₃)₂NH₂][Ln₂(PDC)₃(HCOO)(H₂O)₃]·2H₂O | Tb, Ho | Pyridine-3,5-dicarboxylic acid | 2D layer network with (4,4)-grid topology | rsc.org |

| [NiPb(dpdc)]n | Ni(II) | 2,6-dimethyl-pyridine-3,5-dicarboxylic acid | 2D chain structure | tandfonline.com |

| [Zn(PDC)(H₂O)(DMF)]n | Zn(II) | Pyridine-3,5-dicarboxylic acid | 2D polymeric structure | rsc.org |

| {[Co(μ₃-pdba)(bipy)]·2H₂O}n | Co(II) | 4,4'-(Pyridine-3,5-diyl)dibenzoic acid, 2,2'-bipyridine | 2D metal-organic layers with hcb topology | nih.govnih.gov |

Three-Dimensional (3D) Network Structures

The assembly of this compound and its derivatives with various metal ions frequently results in the formation of robust three-dimensional frameworks. A notable example is a heterometallic Ni(II) and Pb(II) polymer, [NiPb(dpdc)]n, which forms a 3D coordination polymer under hydrothermal conditions tandfonline.com. In this structure, the Pd(II) atoms form 1D chains which are then interconnected by Ni(II) centers to create the 3D network tandfonline.com. Similarly, lanthanide coordination polymers with the formula [Ln₂(PDC)₃(H₂O)₂(DMF)]·4H₂O (Ln = La, Pr, Sm) self-assemble into 3D frameworks rsc.org. The use of templates or ancillary ligands can also lead to 3D structures, as seen in cadmium(II), manganese(II), and zinc(II) coordination polymers with pyridine-3,5-dicarboxylic acid rsc.org. For example, [[(CH₃)₂NH₂]₂[Cd₂(PDC)₃]]n·4nDMF·6nH₂O is a 3D coordination polymer rsc.org.

| Compound Formula | Metal Ion(s) | Ligand(s) | Dimensionality/Features | Reference |

|---|---|---|---|---|

| [NiPb(dpdc)]n | Ni(II), Pb(II) | 2,6-dimethyl-pyridine-3,5-dicarboxylic acid | 3D coordination polymer | tandfonline.com |

| [Ln₂(PDC)₃(H₂O)₂(DMF)]·4H₂O | La, Pr, Sm | Pyridine-3,5-dicarboxylic acid | 3D framework | rsc.org |

| [[(CH₃)₂NH₂]₂[Cd₂(PDC)₃]]n·4nDMF·6nH₂O | Cd(II) | Pyridine-3,5-dicarboxylic acid | 3D coordination polymer | rsc.org |

| [Mn(PDC)(DMF)]n | Mn(II) | Pyridine-3,5-dicarboxylic acid | 3D coordination polymer | rsc.org |

| {[Cu₂(μ₃-pdba)₂(bipy)]·2H₂O}n | Cu(II) | 4,4'-(Pyridine-3,5-diyl)dibenzoic acid, 2,2'-bipyridine | 3D metal-organic framework with tfk topology | nih.gov |

Influence of Metal Ions (e.g., Cu(II), Lanthanides, Ni(II), Pb(II), Co(II), Cd(II), Zn(II), Sr, Ba)

The choice of the metal ion plays a crucial role in determining the final structure of the coordination polymer. The coordination number, preferred geometry, and ionic radius of the metal center all influence the resulting framework. For instance, reactions of pyridine-3,5-dicarboxylic acid with various bipositive d-metal ions such as Cd²⁺, Zn²⁺, Co²⁺, and Cu²⁺ have yielded compounds with dimensionalities ranging from 0D binuclear complexes to 3D coordination polymers rsc.org.

The lanthanide contraction is a key factor in the structural diversity of lanthanide coordination polymers. With pyridine-3,5-dicarboxylic acid, different lanthanide ions yield structures with varying dimensionalities, from 3D frameworks with larger ions like La, Pr, and Sm, to 2D layered networks with Tb and Ho, and 1D zigzag chains with smaller ions like Er and Lu rsc.org.

In a mixed-metal system, such as the Ni(II)/Pb(II) polymer with 2,6-dimethyl-pyridine-3,5-dicarboxylic acid, the different coordination preferences of the two metals lead to a complex 3D structure where Pb(II) forms 1D chains and Ni(II) acts as a linker between these chains tandfonline.com. The adaptability of the coordination environment of metal ions like Co(II) can lead to different structures even with the same ligand, as seen in the formation of both 2D and 3D frameworks researchgate.netnih.gov.

Mixed-Ligand Systems in MOF/CP Construction

The incorporation of a secondary ligand, often referred to as a co-ligand or auxiliary ligand, into the reaction system is a common strategy to construct metal-organic frameworks (MOFs) and coordination polymers (CPs) with desired structures and properties. These mixed-ligand systems can lead to frameworks with altered dimensionality, topology, and functionality compared to those synthesized with a single ligand.

For example, the use of N-donor co-ligands such as 1,10-phenanthroline (phen) and 2,2'-bipyridine (bipy) in conjunction with 4,4'-(pyridine-3,5-diyl)dibenzoic acid has resulted in a series of new manganese(II), cobalt(II/III), nickel(II), and copper(II) coordination polymers with structures ranging from 2D layers to 3D frameworks nih.govnih.gov. The type of N-donor co-ligand can significantly influence the final structure. For instance, in the synthesis of cobalt-based CPs, the use of bipy leads to a 2D structure, while the use of 2,2'-biimidazole (H₂biim) results in a mixed-valence Co(II)/Co(III) 2D coordination polymer with a different topology nih.gov.

Similarly, the combination of pyridine-2,6-dimethanol with benzene-1,4-dicarboxylic acid has produced new mixed-ligand MOFs with both 2D and 3D structures researchgate.net. The reaction conditions play a crucial role in determining the final product in these mixed-ligand systems researchgate.net.

Supramolecular Interactions in Crystal Packing

In the case of 1D lanthanide coordination polymers formed with pyridine-3,5-dicarboxylic acid, π-π stacking interactions between the pyridine rings of adjacent chains lead to the formation of a 3D supramolecular structure rsc.org. Hydrogen bonding is also a prevalent interaction. In a 2D iron(II) coordination polymer, the layers are further connected into a 3D network by hydrogen bonds researchgate.net.

The crystal structure of dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate is stabilized by weak intermolecular C—H⋯O and C—H⋯N interactions researchgate.net. In co-crystals involving dicarboxylic acids and pyridine derivatives, a variety of hydrogen bonding interactions, including O–H⋯N, C–H⋯N, and C–H⋯O, are observed, which stabilize the layered architecture mdpi.com. Furthermore, antiparallel nitrile-nitrile and aromatic π-stacking interactions can also contribute to the crystal packing mdpi.com. Theoretical studies, such as DFT calculations, can be employed to analyze and quantify the energetic contributions of these non-covalent interactions in the supramolecular assembly mdpi.comrsc.org.

Advanced Spectroscopic and Diffraction Characterization Techniques

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of 2,6-dimethylpyridine-3,5-dicarboxylic acid and its metal complexes in the solid state. researchgate.netresearchgate.netacs.orggrafiati.com This technique provides detailed insights into coordination geometries, bond parameters, and non-covalent interactions that govern the supramolecular architecture. doi.orgresearchgate.netnih.govacs.org

Precise Structural Elucidation of Coordination Environments

SC-XRD analysis reveals that this compound (H₂mpda) is a versatile ligand capable of forming diverse coordination architectures. doi.org Depending on the reaction conditions and the metal ion, it can lead to the formation of mononuclear complexes or extended coordination polymers. doi.orgelectronicsandbooks.com For instance, in reactions with zinc(II), a mononuclear complex, [Zn(mpdaH)₂(H₂O)₄]·4H₂O, was formed where the zinc ion has an octahedral coordination geometry. doi.org In a copper(II) system, temperature was shown to be a critical factor, yielding a mononuclear complex at room temperature and a one-dimensional (1D) coordination polymer at a higher temperature. electronicsandbooks.com The ligand typically coordinates to metal centers through the nitrogen atom of the pyridine (B92270) ring and/or the oxygen atoms of the carboxylate groups. doi.orgelectronicsandbooks.com The carboxylate groups can act as monodentate or bridging ligands, facilitating the construction of higher-dimensional networks. doi.orgnih.gov In a lead(II) coordination polymer, the ligand was found to be fully deprotonated and coordinated to seven oxygen atoms from four different ligand molecules and one water molecule. nih.gov

Analysis of Bond Lengths and Angles

SC-XRD provides highly accurate measurements of bond lengths and angles, which are crucial for understanding the nature of the coordination bonds. In a mononuclear copper(II) complex, the Cu–O bond distances are approximately 2.102 Å. electronicsandbooks.com The coordination geometry around the metal center is often distorted from ideal polyhedra due to the steric constraints of the ligand and the varied nature of the coordinating atoms. For example, in the octahedral [Cu(mpdaH)₂(H₂O)₄] complex, the angles around the copper center, such as O–Cu–O, are close to 90° and 180°, as expected for this geometry. electronicsandbooks.com The internal bond lengths and angles of the ligand itself can also be affected by coordination and deprotonation.

| Bond | Distance (Å) | Angle | Degree (°) |

|---|---|---|---|

| Cu1–O3 | 2.102 | O3–Cu1–O3#1 | 180.0 |

| Cu1–O5 | - | O3–Cu1–O6 | 90.08 |

| Cu1–O6 | - | O3–Cu1–O5 | 91.53 |

Data sourced from a study on a temperature-dependent copper(II) complex. electronicsandbooks.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying the functional groups in this compound and its complexes. The IR spectrum of the free acid shows a characteristic broad absorption band for the O-H stretch of the carboxylic acid groups, typically in the 2900-3400 cm⁻¹ region. electronicsandbooks.comrsc.orgwordpress.com A strong peak corresponding to the C=O stretching vibration of the carboxylic acid is observed around 1677 cm⁻¹. wordpress.com

Upon coordination to a metal ion and deprotonation of the carboxylic acid groups, significant changes occur in the IR spectrum. The broad O-H band diminishes or disappears. electronicsandbooks.com The C=O stretching band is replaced by two distinct bands: the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻). electronicsandbooks.com For example, in a copper(II) complex, these bands appear around 1645 cm⁻¹ (asymmetric) and 1412 cm⁻¹ (symmetric). electronicsandbooks.com The separation between these two frequencies (Δν) can provide information on the coordination mode of the carboxylate group.

| Vibrational Mode | Free Acid (approx. cm⁻¹) | Metal Complex (approx. cm⁻¹) |

|---|---|---|

| ν(O-H) of COOH | 2966-3365 | Absent/Diminished |

| ν(C=O) of COOH | 1677 | Absent |

| νₐₛ(COO⁻) | - | 1645 |

| νₛ(COO⁻) | - | 1412 |

| ν(-NH) | 3365-3381 | - |

Data compiled from various spectroscopic studies. electronicsandbooks.comwordpress.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

NMR spectroscopy is a powerful tool for confirming the structure of this compound in solution.

In the ¹H NMR spectrum, the protons of the two equivalent methyl groups at positions 2 and 6 typically appear as a sharp singlet at approximately 2.20 ppm. wordpress.com The single proton at position 4 of the pyridine ring is observed as a singlet further downfield. rsc.org The acidic protons of the two carboxylic acid groups give rise to a broad singlet at a very low field, around 11.48-13.29 ppm, which disappears upon the addition of D₂O. wordpress.comrsc.org

The ¹³C NMR spectrum provides complementary structural information. The methyl carbons resonate at a high field, around 18.8-24.3 ppm. wordpress.comrsc.org The carbons of the pyridine ring appear in the aromatic region (approximately 123-161 ppm), and the carboxyl carbons (C=O) are found at the lowest field, around 166-169 ppm. wordpress.comrsc.org

| Nucleus | Group | Chemical Shift (ppm) |

|---|---|---|

| ¹H | -CH₃ | ~2.20 |

| ¹H | Pyridine-H (position 4) | ~8.53 |

| ¹H | -COOH | ~13.29 (broad) |

| ¹³C | -CH₃ | ~24.34 |

| ¹³C | Pyridine Ring Carbons | ~123.23, ~140.60, ~161.19 |

| ¹³C | -COOH | ~166.95 |

Data compiled from various NMR studies. wordpress.comrsc.org

UV-Visible Spectroscopy

UV-Visible spectroscopy is utilized to study the electronic transitions within the molecule. The absorption spectrum of this compound and its derivatives typically exhibits intense bands in the ultraviolet region, which are assigned to π→π* and n→π* electronic transitions originating from the pyridine ring and carboxyl groups. researchgate.net When complexed with transition metals, new absorption bands can emerge, often in the visible range. researchgate.net These bands may be due to d-d electronic transitions within the metal center or ligand-to-metal charge transfer (LMCT) bands, providing insight into the electronic structure of the resulting coordination complex. researchgate.net

Applications and Emerging Research Frontiers

Materials Science

The dicarboxylic acid functionality of 2,6-dimethylpyridine-3,5-dicarboxylic acid allows for the formation of robust and intricate networks with metal ions, leading to materials with diverse and tunable properties. These properties are being explored for a range of applications, from luminescent devices to porous materials for gas storage and separation.

Luminescent Materials (e.g., Lanthanide Coordination Polymers)

Coordination polymers incorporating lanthanide ions are of significant interest due to their unique photoluminescent properties, including sharp emission bands, long luminescence lifetimes, and high quantum yields. The organic ligand plays a crucial role in these materials, acting as an "antenna" to absorb light and efficiently transfer the energy to the lanthanide ion, which then emits light. Pyridine (B92270) dicarboxylic acid derivatives are excellent candidates for this purpose.

While direct studies on this compound are emerging, research on analogous compounds provides strong evidence of its potential. For instance, lanthanide complexes with pyridine-3,5-dicarboxylic acid have been shown to be multifunctional luminescent materials. nih.gov A series of isostructural complexes with the general formula [Ln₂PDC₃(H₂O)₃]H₂O (where H₂PDC = pyridine-3,5-dicarboxylic acid) have been synthesized with various lanthanide ions, including Europium (Eu³⁺) and Terbium (Tb³⁺). nih.gov These materials exhibit strong luminescence, and by varying the ratio of Eu³⁺ to Tb³⁺, the emission color can be tuned from green to red. nih.gov Furthermore, energy transfer from Tb³⁺ to Eu³⁺ has been observed in these systems. nih.gov

Similarly, pyridine-2,6-dicarboxylic acid has been extensively used to sensitize the luminescence of lanthanide ions. rsc.orgmanchester.ac.ukresearchgate.net The introduction of methyl groups on the pyridine ring, as in this compound, is expected to influence the electronic properties of the ligand and, consequently, the energy transfer process and the luminescent characteristics of the resulting lanthanide coordination polymers.

Table 1: Luminescent Properties of Lanthanide Coordination Polymers with Analogous Pyridine Dicarboxylic Acid Ligands

| Lanthanide Ion | Ligand | Key Luminescent Feature | Potential Application |

|---|---|---|---|

| Eu³⁺/Tb³⁺ | Pyridine-3,5-dicarboxylic acid | Tunable emission from green to red by varying Eu/Tb ratio. nih.gov | Lighting and displays, temperature sensing. nih.gov |

| Eu³⁺ | Pyridine-2,6-dicarboxylic acid | Sensitization of Eu³⁺ emission with long lifetimes. researchgate.net | Light-conversion agricultural films. rsc.org |

| Pr³⁺, Nd³⁺, Dy³⁺, Er³⁺ | Pyridine-2,6-dicarboxylic acid derivatives | Sensitization of near-infrared luminescence. manchester.ac.uk | Optical communication, bio-imaging. |

Catalysis (e.g., as Ligands for Catalysts, Electrocatalysts)

The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups in this compound make it an effective ligand for coordinating with metal ions that can act as catalytic centers. The resulting metal complexes and coordination polymers can exhibit catalytic activity in various organic transformations.

Coordination polymers based on the closely related pyridine-2,6-dicarboxylic acid have been shown to act as photocatalysts for the degradation of organic dyes. researchgate.net For instance, five novel coordination polymers with Co(II), Ni(II), and Zn(II) based on this ligand have demonstrated the ability to degrade organic dyes under light irradiation. researchgate.net This suggests that materials derived from this compound could also possess photocatalytic properties.

Furthermore, ester derivatives of pyridine-2,6-dicarboxylic acid have been used as O,N,O-pincer ligands in copper(II) complexes. mdpi.com Pincer ligands are known to form stable complexes with transition metals and have found applications in a wide range of catalytic reactions. The rigidity and well-defined coordination geometry imposed by the ligand can enhance the stability and selectivity of the catalyst. The electronic and steric effects of the methyl substituents in this compound could be leveraged to modulate the catalytic activity of its metal complexes.

Advanced Photonic and Electronic Materials

The development of advanced photonic and electronic materials often relies on the precise arrangement of molecular components to control their optical and electrical properties. Metal-organic frameworks (MOFs), constructed from organic linkers like this compound and metal nodes, offer a high degree of tunability in this regard. The electronic properties of MOFs can be tailored by the choice of both the metal and the organic ligand.

While specific studies on the photonic and electronic applications of materials derived from this compound are not yet widely reported, the broader class of pyridine dicarboxylic acid-based materials shows promise. For example, co-crystals of pyridine derivatives with dicarboxylic acids have been explored for their potential in applications such as photoswitches and mechanical actuators. mdpi.comresearchgate.net The interactions between the molecular components, including hydrogen bonding and π-stacking, are crucial in determining the material's properties. mdpi.comresearchgate.net The ordered structure of MOFs containing pyridine-based ligands can facilitate charge transport, which is a key requirement for electronic devices.

High-Performance Polymer Materials

Aromatic dicarboxylic acids are fundamental building blocks for high-performance polymers, most notably polyesters and polyamides. The incorporation of a pyridine ring into the polymer backbone can impart desirable properties such as thermal stability, rigidity, and specific intermolecular interactions.

Research on polyesters derived from pyridine dicarboxylic acid isomers indicates their potential as sustainable alternatives to petroleum-based plastics. nih.gov For example, polyesters synthesized from 2,6-pyridinedicarboxylic acid and ethylene glycol have shown a glass transition temperature (Tg) of 75 °C, which is comparable to that of polyethylene terephthalate (PET). The enzymatic synthesis of a series of bio-based polyesters from 2,4-, 2,5-, and 2,6-pyridinedicarboxylic acids has also been reported. nih.gov These studies suggest that this compound could be a valuable monomer for producing polyesters with tailored thermal and mechanical properties. The methyl groups may enhance solubility and processability while also influencing the packing of polymer chains and thus the material's bulk properties.

Battery Materials and Solar Cells

The search for new materials for energy storage and conversion is a major focus of current research. The porous and tunable nature of MOFs makes them candidates for applications in batteries and solar cells. The organic linkers in MOFs can be designed to have specific redox properties or to facilitate ion transport.

Although direct application of this compound in this area is yet to be demonstrated, related compounds have shown promise. For instance, a bi-linker nickel MOF synthesized using pyridine-3,5-dicarboxylic acid and 1,2,4,5-benzene-tetra-carboxylic acid has been explored as a component in hybrid supercapacitors. This material was found to be suitable for creating devices with both high energy and power density. The use of bi-linker MOFs is a strategy to enhance the conductivity and efficiency of these materials. Given these findings, it is plausible that MOFs incorporating this compound could be developed for similar energy storage applications.

Adsorption and Gas Sorption (e.g., CO2 sorption in MOFs)

Metal-organic frameworks are renowned for their high porosity and surface area, making them excellent candidates for gas storage and separation. The chemical environment within the pores of a MOF can be tailored to have a high affinity for specific gas molecules, such as carbon dioxide (CO₂).

MOFs constructed from pyridine-based dicarboxylic acids have been investigated for CO₂ capture. researchgate.netrsc.org The nitrogen atoms in the pyridine rings can act as basic sites that enhance the interaction with acidic CO₂ molecules. While specific CO₂ sorption data for MOFs made from this compound is not yet available, the general principles of MOF design for CO₂ capture are well-established. Factors such as pore size, surface area, and the presence of functional groups that can interact with CO₂ are critical. It is anticipated that MOFs synthesized from this compound would exhibit significant potential for CO₂ sorption, with the methyl groups potentially influencing the framework's structure and, consequently, its gas uptake properties. Studies on other MOFs have shown that even subtle changes to the organic linker can have a profound impact on gas sorption behavior. nih.govberkeley.eduresearchgate.netmdpi.comrsc.org

Biological and Medicinal Chemistry

The scaffold of this compound has proven to be a versatile template in medicinal chemistry, leading to the development of a wide array of derivatives with significant biological activities. Research has particularly focused on the therapeutic potential of its 1,4-dihydropyridine (B1200194) derivatives, which have shown promise in various pharmacological areas.

Antimicrobial and Antifungal Activity

Derivatives of this compound have been investigated for their efficacy against microbial and fungal pathogens. Specifically, 3,5-dicarboethoxy-2,6-dimethyl-1,4-dihydropyridine has been a subject of antimicrobial activity testing chemicalbook.com. The broader class of pyridine derivatives has been explored for managing a range of microbial infections oatext.com.

In the realm of antifungal applications, while dicarboxylic acids, in general, have demonstrated some level of fungitoxicity, their efficacy can be influenced by factors such as pH biosynth.com. Studies on related heterocyclic dicarboxylic acids have shown them to be promising candidates for novel antifungal and antibacterial drugs nih.gov. For instance, certain pyrazole carboxylic acid derivatives have exhibited dose-dependent inhibition against fungal strains like Aspergillus brasiliensis researchgate.net.

A summary of the antimicrobial and antifungal potential is presented in the table below.

| Compound Class | Activity | Key Findings |

| 3,5-Dicarboethoxy-2,6-dimethyl-1,4-dihydropyridine | Antimicrobial | Tested for antimicrobial properties chemicalbook.com. |

| Pyridine Derivatives | Antibacterial | Investigated for treating various bacterial infections oatext.com. |

| Dicarboxylic Acids | Antifungal | Fungitoxicity is pH-dependent biosynth.com. |

| Pyrazole Carboxylic Acid Derivatives | Antifungal | Showed dose-dependent inhibition of Aspergillus brasiliensis researchgate.net. |

Anti-tumor and Anti-inflammatory Activities

The anti-tumor potential of compounds derived from this compound has been a significant area of research. Studies have shown that diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate derivatives can induce apoptosis in human colon cancer cells nih.gov. The cytotoxic effects of these derivatives, with half-maximal inhibitory concentrations (IC50) ranging from 16.29 to 68.88 µM, suggest that structural modifications can influence their anti-cancer activity nih.gov. For instance, 4-substituted-2,6-dimethyl-3,5-bis-N-(heteroaryl)-carbamoyl-1,4-dihydropyridines have demonstrated cytotoxicity against MCF-7 and HT-29 cancer cell lines, with some derivatives showing potency comparable to the standard drug methotrexate sphinxsai.com. Furthermore, 2,6-pyridinedicarboxylic acid dimethyl ester has exhibited anticancer activity by binding to DNA and inhibiting topoisomerase I biosynth.com.

While direct research on the anti-inflammatory properties of this compound is limited, studies on related structures provide some insights. Pyridine derivatives are known to be involved in a variety of inflammation-related diseases, and research into CXCR4 modulators based on a pyridine scaffold has yielded compounds with anti-inflammatory effects in animal models researchgate.net. Additionally, various natural and synthetic compounds containing carboxylic acid moieties have demonstrated significant anti-inflammatory and analgesic properties researchgate.netnih.gov. For example, certain pyrazole-3(5)-carboxylic acid derivatives have shown potent anti-inflammatory activity in carrageenan-induced paw edema models researchgate.net.

Below is a table summarizing the anti-tumor activities of related compounds.

| Compound/Derivative | Cancer Cell Line | Activity/Mechanism |

| Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates | HCT116 (Colon) | Induces apoptosis; IC50 range: 16.29-68.88 µM nih.gov. |

| 4-substituted-1,4-dihydropyridines | MCF-7 (Breast), HT-29 (Colon) | Cytotoxic activity comparable to methotrexate sphinxsai.com. |

| 2,6-Pyridinedicarboxylic acid dimethyl ester | - | Binds to DNA, inhibits topoisomerase I biosynth.com. |

Anti-diabetic Properties

The investigation into the anti-diabetic potential of pyridine dicarboxylic acid derivatives is an emerging field. A study on a glycinium [(pyridine-2,6-dicarboxylato) oxovanadate (V)] complex demonstrated significant anti-diabetic properties in a rat model of type 2 diabetes nih.gov. Treatment with this complex led to improvements in insulin resistance and a return of HbA1c levels to normal values nih.gov. This suggests that metal complexes of pyridine dicarboxylic acids could be a promising avenue for the development of new anti-diabetic agents.

The broader class of pyridine derivatives has been recognized for its potential in managing diabetes mellitus nih.gov. Research has focused on their ability to inhibit enzymes such as α-glucosidase and α-amylase, which are key targets in controlling postprandial hyperglycemia nih.gov.

| Compound | Model | Key Findings |

| Glycinium [(pyridine-2,6-dicarboxylato) oxovanadate (V)] complex | Type 2 diabetic rats | Improved insulin resistance, normalized HbA1c levels nih.gov. |

| Pyridine Derivatives (general) | In vitro enzyme assays | Inhibition of α-glucosidase and α-amylase nih.gov. |

Drug Delivery Systems and Drug Carriers

While direct applications of this compound as a drug carrier are not extensively documented, the broader class of dicarboxylic acids and their derivatives are being explored in the development of drug delivery systems. For instance, metal-organic frameworks (MOFs) derived from pyridine-3,5-dicarboxylic acid have been synthesized, showcasing the potential of these structures to form diverse and functional materials rsc.org. Such frameworks can be designed to encapsulate and deliver therapeutic agents.

The development of intelligent drug delivery systems, including nanomedicines that can respond to the tumor microenvironment, represents a significant advancement in cancer therapy mdpi.com. Although not directly involving this compound, these systems highlight the potential for designing functionalized molecules to act as carriers for targeted drug delivery nih.govmdpi.com.

Calcium Channel Antagonists and Related Pharmaceutical Research

Derivatives of this compound are most renowned for their activity as calcium channel antagonists ic.ac.uk. The 1,4-dihydropyridine structure is a cornerstone of this class of drugs, which are widely used in the treatment of hypertension and angina ic.ac.uk. The pharmacological activity of these compounds is closely linked to their molecular structure, particularly the conformation of the dihydropyridine ring nih.gov.

Research has shown a correlation between the degree of puckering of the 1,4-dihydropyridine ring and the calcium channel blocking activity; compounds with a smaller degree of distortion from planarity tend to be more active nih.gov. The nature and position of substituents on the 4-phenyl ring also significantly influence the activity nih.gov. Furthermore, the type of ester substituents at the C-3 and C-5 positions plays a role, with studies indicating that compounds with nonidentical ester groups can be more active nih.gov.

The table below highlights key structural aspects and their influence on activity.

| Structural Feature | Influence on Activity | Reference |

| 1,4-Dihydropyridine Ring Puckering | Less distortion from planarity correlates with higher activity. | nih.gov |

| 4-Phenyl Ring Substituents | Position of substituents affects ring conformation and activity. | nih.gov |

| C-3 and C-5 Ester Substituents | Nonidentical ester groups can enhance activity. | nih.gov |

Antioxidant Activity

Derivatives of this compound, particularly 1,4-dihydropyridines, have been investigated for their antioxidant properties agriculturejournals.czagriculturejournals.cz. These compounds can act as a less harmful alternative to synthetic phenolic antioxidants agriculturejournals.cz. Their antioxidant activity is attributed to their ability to be oxidized under biological conditions and to act as hydrogen donors to inhibit free radical reactions.

Studies on 2,6-dimethyl-3,5-dialkoxycarbonyl-1,4-dihydropyridines with varying alkyl chain lengths in the ester groups have shown that those with ethyl to butyl residues at the 3,5-positions exhibit the most significant antioxidant activity in preventing metal-ion catalyzed lipid peroxidation agriculturejournals.czagriculturejournals.cz. For example, 2,6-dimethyl-3,5-diethoxycarbonyl-1,4-dihydroisonicotinic acid has been identified as a potent antioxidant, even superior to Trolox in certain cell culture models nih.gov.

Agrochemical Applications

While direct applications of this compound in agrochemicals are not extensively documented in publicly available research, the broader class of pyridine carboxylic acids and their derivatives have established roles in agriculture. The structural motif of a substituted pyridine ring is central to the function of numerous pesticides.

Pesticides (Insecticidal, Herbicidal, Fungicidal)

The pyridine scaffold is a key component in a variety of synthetic pesticides, owing to its versatile biological activity. Research into pyridine derivatives has led to the development of compounds with potent insecticidal, herbicidal, and fungicidal properties.

Insecticidal Applications: Pyridine-based compounds are integral to the formulation of a significant class of insecticides known as neonicotinoids. These synthetic analogues have demonstrated high efficacy against a wide range of pests, particularly aphids. nih.govnih.gov The insecticidal activity of various functionalized pyridine derivatives has been evaluated, with some showing toxicity levels comparable to or even exceeding those of commercial insecticides like acetamiprid. nih.govacs.org For instance, specific pyridine derivatives have shown high toxicological effectiveness against the cowpea aphid (Aphis craccivora), with LC50 values indicating potent activity. nih.gov

Herbicidal Activity: Certain pyridine dicarboxylic acid derivatives have been investigated for their herbicidal properties. For example, novel 6-indazolyl-2-picolinic acids, which share the core pyridine carboxylic acid structure, have demonstrated excellent inhibitory effects on the root growth of various weeds. mdpi.com Some of these compounds exhibited post-emergence herbicidal effects against weeds like Amaranthus retroflexus and Chenopodium album. mdpi.com The mode of action for some picolinic acid herbicides involves inducing the upregulation of genes related to auxin, a plant hormone, ultimately leading to plant death. mdpi.com

Fungicidal Potential: The pyridine carboxamide structure is a promising scaffold for the development of novel fungicides. Certain derivatives have exhibited good in vitro antifungal activity. nih.gov One particular compound, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, demonstrated effective in vivo antifungal activity against Botrytis cinerea. nih.gov The mechanism of action for some of these compounds is believed to be the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in fungal respiration. nih.gov

Table 1: Examples of Agrochemical Activity in Pyridine Derivatives

| Derivative Class | Application | Target Organism/Weed | Key Findings |

|---|---|---|---|

| Functionalized Pyridines | Insecticidal | Cowpea aphid (Aphis craccivora) | Certain derivatives show LC50 values as low as 0.080 mg/L, indicating high toxicity. nih.gov |

| 6-Indazolyl-2-picolinic Acids | Herbicidal | Amaranthus retroflexus, Chenopodium album | Achieved 100% post-emergence herbicidal effect at 250 g/ha. mdpi.com |

Environmental Applications

Derivatives of pyridinedicarboxylic acids are emerging as valuable tools in environmental monitoring due to their unique chemical properties, particularly their ability to form stable complexes with metal ions and exhibit fluorescence.

Fluorescence Sensing and Biological Imaging

The dicarboxylic acid groups on the pyridine ring are effective chelating agents for metal ions. This property, combined with the inherent fluorescence of the pyridine ring system, makes these compounds and their derivatives excellent candidates for the development of fluorescent sensors.

Derivatives of pyridine-2,6-dicarboxylic acid have been successfully utilized as "turn-off" fluorescent probes for the detection of metal ions such as Cu(II) in aqueous media. researchgate.net The addition of the target metal ion quenches the fluorescence of the probe, allowing for sensitive and selective detection. researchgate.net Such sensors have demonstrated low limits of detection, making them suitable for environmental monitoring where contaminant levels can be very low. researchgate.net

Furthermore, lanthanide complexes of pyridine-2,6-dicarboxylic acid derivatives are of significant interest for biological imaging. These complexes can exhibit strong luminescence, which can be used for cell imaging. nih.gov The ligands act as "antennas" that absorb light and transfer the energy to the lanthanide ion, which then emits light at a characteristic wavelength. This property makes them potential candidates for use in medical diagnosis and as probes in biological systems. nih.gov Research has also explored the use of these complexes in monitoring ATP for hygiene assessment. nih.gov

Table 2: Applications of Pyridinedicarboxylic Acid Derivatives in Sensing and Imaging

| Application | Target Analyte | Principle of Operation | Significance |

|---|---|---|---|

| Fluorescence Sensing | Cu(II) ions | "Turn-off" fluorescence upon metal ion binding. researchgate.net | Enables selective and sensitive detection of heavy metal contaminants in water. researchgate.net |

| Biological Imaging | Cellular components | Lanthanide complexes exhibit strong luminescence for cell imaging. nih.gov | Potential for use in medical diagnostics and as biological probes. nih.gov |

Food Science and Additives

While direct use of this compound as a food additive is not established, related pyridine compounds have found applications in the food industry, primarily as flavoring agents and for their antimicrobial properties.

The simpler, non-carboxylated parent compound, 2,6-dimethylpyridine (also known as 2,6-lutidine), has been evaluated for use as a food additive. chemicalbook.com It is noted for imparting a nutty aroma at very low concentrations. chemicalbook.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has conducted safety evaluations on certain food additives including 2,6-dimethylpyridine. femaflavor.org

Furthermore, the antimicrobial properties of pyridine derivatives suggest potential applications in food preservation. For instance, pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by some Pseudomonas species, has demonstrated antimicrobial activity. nih.gov Its mechanism is believed to involve the sequestration of essential metal ions, thereby inhibiting microbial growth. nih.gov Other studies have highlighted the antimicrobial properties of various pyridine derivatives against food spoilage bacteria. Pyridine compounds have shown good antibacterial activity against organisms such as E. coli and S. aureus, as well as antifungal activity against A. niger and C. albicans. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide |

| Acetamiprid |

| 6-indazolyl-2-picolinic acid |

| Pyridine-2,6-dicarboxylic acid |

| 2,6-dimethylpyridine |

Q & A

Q. What are the optimal synthetic routes for preparing 2,6-dimethylpyridine-3,5-dicarboxylic acid and its derivatives?

The compound and its diesters are commonly synthesized via the Hantzsch reaction . For example, acetoacetic acid esters react with formaldehyde and ammonium carbamate in isopropanol/water at 80°C to yield diesters (e.g., diethyl ester: 78% yield, m.p. 182–187°C) . Variations in ester substituents (e.g., laurylthio or ethoxyethyl groups) require adjusting reaction conditions, with yields ranging from 70–77% . Crystallization from methanol with HCl produces pure crystals suitable for XRD analysis . Key challenges include controlling reaction time and solvent evaporation rates to optimize yield and purity.

Q. Which characterization techniques are critical for confirming the structure of this compound derivatives?

- Elemental analysis : Used to validate purity (e.g., %C, %H, %N within ±0.1% of theoretical values) .

- Spectroscopy :

- Single-crystal XRD : Resolves molecular geometry and hydrogen-bonding networks (e.g., planar pyridine ring with intermolecular O–H···O interactions) .

Advanced Research Questions

Q. How can crystallographic refinement challenges be addressed when analyzing this compound derivatives?

Refinement using SHELX software requires careful handling of hydrogen atoms. For example:

- Aromatic H atoms are placed geometrically (C–H = 0.93–0.97 Å) with isotropic displacement parameters (Uiso = 1.2Ueq of parent atoms).

- Pyridinium and water H atoms are refined freely due to their dynamic positions .

Discrepancies in thermal parameters may arise from disorder or twinning, necessitating high-resolution data (e.g., synchrotron sources) for accurate modeling .

Q. What insights do DFT calculations and Hirshfeld surface analysis provide for this compound?

Q. How does structural modification of this compound diesters enhance their efficacy as polymer stabilizers?

- Long-chain esters (e.g., dilauryl or di-(laurylthio-n-propyl)) improve thermal stability in PVC by reducing mobility and increasing steric hindrance .

- Synergistic effects occur when combined with metal stabilizers (e.g., Ba/Cd/Zn), enhancing long-term stabilization by 20–30% compared to additive effects alone . Methodological validation involves thermogravimetric analysis (TGA) under controlled degradation conditions.

Q. How can synthetic conditions be optimized to improve yields of novel diesters?

- Solvent choice : Polar aprotic solvents (e.g., isopropanol/water mixtures) improve reaction homogeneity .

- Temperature control : Heating at 80°C for 20 minutes minimizes side reactions (e.g., ester hydrolysis) .

- Substituent effects : Bulky groups (e.g., laurylthio) reduce crystallinity, requiring slower cooling rates for crystallization .

Q. What factors influence the solubility and crystallization behavior of this compound?

- Solubility : Low in non-polar solvents but moderate in methanol/HCl mixtures due to protonation of the pyridine nitrogen .

- Crystallization : Slow evaporation from methanol yields large, high-quality crystals. Additives like HCl promote deprotonation and stabilize the crystal lattice .

Key Methodological Considerations

- Contradictions in data : Variations in melting points (e.g., diethyl ester: 182–187°C vs. 102–104°C for ethylthio derivatives ) highlight the need for standardized purification protocols.

- Advanced applications : While not directly evidenced, the compound’s rigid structure and carboxylate groups suggest potential as a ligand in MOFs, warranting further exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.